molecular formula C6H8 B119728 1,3-Cyclohexadiene CAS No. 592-57-4

1,3-Cyclohexadiene

Cat. No. B119728
CAS RN: 592-57-4
M. Wt: 80.13 g/mol
InChI Key: MGNZXYYWBUKAII-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene is an organic compound with the formula (C2H4)(CH)4. It is a colorless, flammable liquid . It is used as a hydrogen donor in transfer hydrogenation and is useful in the study of proteomics research .


Synthesis Analysis

1,3-Cyclohexadiene can be synthesized from plant oils via metathesis and isomerization reactions . An efficient, general, and green strategy for the catalyst-free sequential four-component synthesis of hybridized 1,3-cyclohexadiene scaffolds has been developed .


Molecular Structure Analysis

The molecular structure of 1,3-Cyclohexadiene can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,3-Cyclohexadiene is used in the conversion to benzene . The photoinduced ring-opening of 1,3-cyclohexadiene to produce 1,3,5-hexatriene plays an essential role in the photobiological synthesis of vitamin D3 .


Physical And Chemical Properties Analysis

1,3-Cyclohexadiene has a molecular weight of 80.1277 and its refractive index is 1.475 (20 °C, D) . It is one of two isomers of cyclohexadiene, the other being 1,4-cyclohexadiene .

Scientific Research Applications

  • Photochemical Applications : 1,3-Cyclohexadiene is used in photochemical studies, particularly in understanding the ring-opening mechanisms. For example, the photochemical ring-opening of 1,3-Cyclohexadiene has been a subject of interest due to its application in optical control, switching, and molecular machines. This process is facilitated by the chromophore's ability to undergo rapid structural changes upon light irradiation, making it useful in photobiology and photochromic materials (Arruda & Sension, 2014).

  • Combustion Research : In combustion research, 1,3-Cyclohexadiene has been explored as a potential additive for controlling the reactivity of conventional fuels. Its transformation into cis-1,3,5-hexatriene upon light irradiation makes it a candidate for adjusting fuel properties, particularly at low temperatures (Schönborn et al., 2019).

  • Organic Synthesis and Catalysis : The compound finds significant use in organic synthesis and catalysis. For instance, its reactions with singlet oxygen have been studied for theoretical insights into the formation of cyclohexadiene endoperoxide, which is relevant in the synthesis of various organic compounds (Sevin & Mckee, 2001).

  • Material Science and Polymer Chemistry : In material science, 1,3-Cyclohexadiene is utilized in the synthesis of polymers and copolymers. Its anionic polymerization has been studied for the controlled production of poly(1,3-cyclohexadiene) with specific molecular weights and distributions, relevant in developing new materials with desired properties (Hong & Mays, 2001).

  • Surface Science and Nanotechnology : The interaction of 1,3-Cyclohexadiene with surfaces like silicon has been explored, with studies focusing on the reaction mechanisms on Si(100) surfaces. This research is pertinent in the field of nanotechnology and surface science, contributing to the understanding of molecular interactions at the nanoscale (Teague & Boland, 2004).

  • Theoretical and Computational Chemistry : Theoretical studies on the dehydrogenation of 1,3-Cyclohexadiene on various surfaces, such as Pt and Sn/Pt, provide valuable insights into reaction mechanisms and energy barriers. This research aids in the understanding of catalytic processes and chemical reaction dynamics, which are crucial in developing new catalytic systems (Ma & Wang, 2011).

Safety And Hazards

1,3-Cyclohexadiene is a highly flammable liquid and vapor . It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

The photochemical ring-opening of 1,3-cyclohexadiene is a prototypical electrocyclic reaction that provides a model system for understanding vitamin D generation . The aldol reaction between aldehyde 46 and its enolate formed in the presence of potassium tert-butoxide (t-BuOK) leads to the dimeric intermediate that in acidic medium evolves to form the self-condensation product .

properties

IUPAC Name

cyclohexa-1,3-diene
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InChI

InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H,5-6H2
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InChI Key

MGNZXYYWBUKAII-UHFFFAOYSA-N
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Canonical SMILES

C1CC=CC=C1
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Molecular Formula

C6H8
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Related CAS

27986-50-1, 6143-79-9
Record name 1,3-Cyclohexadiene, homopolymer
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Record name 1,3-Cyclohexadiene, dimer
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DSSTOX Substance ID

DTXSID30862259
Record name 1,3-Cyclohexadiene
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Molecular Weight

80.13 g/mol
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Physical Description

Colorless liquid; [ICSC] Unpleasant odor; [Alfa Aesar MSDS], COLOURLESS LIQUID.
Record name 1,3-Cyclohexadiene
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Boiling Point

81 °C
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Flash Point

26 °C c.c.
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 0.84
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Vapor Density

Relative vapor density (air = 1): 2.8 (calculated)
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Vapor Pressure

97.3 [mmHg]
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Product Name

1,3-Cyclohexadiene

CAS RN

592-57-4, 29797-09-9
Record name 1,3-Cyclohexadiene
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Record name Cyclohexadiene (mixed isomers)
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Melting Point

-89 °C
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Synthesis routes and methods

Procedure details

This is a more direct approach to obtain a stereospecific synthesis and describes the Claisen rearrangement with a chiral ether (4). S-2-Cyclohexene-1-ol was obtained by asymmetric ring opening of cyclohexene oxide. A Mitsunobu condensation between S-cyclohexanol and methyl 5-chlorosalicylate provided the chiral ether 4. The thermal Claisen rearrangement of 4 afforded 5 in moderate yield along with the products of elimination, cyclohexadiene and methyl 5-chloro-salicylate. Acid catalyzed intramolecular cyclization yielded a 3 to 1 mixture of structural isomers shown in Scheme II. The benzofuran isomer is the kinetic product and can be converted to the thermodynamically favored benzoxocin isomer by treatment with concentrated sulfuric acid as reported earlier (R. D. Youssefyeh et al. J. Med. Chem. 1992, 35, 903). Upon hydrolysis with lithium hydroxide the benzofuran isomer precipitates out as the lithium salt and is easily separated by filtration. Acidification of this material yields 2-chloro-[5a(S)-9a(S)-(5a,6,7,8,9,9a-hexahydro)]dibenzofuran-4-carboxylic acid (3 S,S) in 5 steps, which is similar to the material obtained by classical resolution, the structural determination of which was made by X-ray crystallography. The Claisen rearrangement using S-cyclohexanol proceeds in only moderate yield, and one quarter to one third of the chiral material obtained is lost as the benzopyran isomer.
[Compound]
Name
S-cyclohexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexadiene
Reactant of Route 2
1,3-Cyclohexadiene
Reactant of Route 3
1,3-Cyclohexadiene
Reactant of Route 4
1,3-Cyclohexadiene
Reactant of Route 5
1,3-Cyclohexadiene
Reactant of Route 6
1,3-Cyclohexadiene

Citations

For This Compound
17,200
Citations
F Sevin, ML McKee - Journal of the American Chemical Society, 2001 - ACS Publications
A thorough study of the reaction of singlet oxygen with 1,3-cyclohexadiene has been made at the B3LYP/6-31G(d) and CASPT2(12e,10o) levels. The initial addition reaction follows a …
Number of citations: 90 pubs.acs.org
S Deb, PM Weber - Annual review of physical chemistry, 2011 - annualreviews.org
The photochemically induced electrocyclic ring-opening reaction of 1,3-cyclohexadiene to 1,3,5-hexatriene serves as a prototype for many important reactions in chemistry and in …
Number of citations: 137 www.annualreviews.org
J Kim, H Tao, JL White, VS Petrovic… - The Journal of …, 2012 - ACS Publications
We have studied the photoinduced isomerization from 1,3-cyclohexadiene to 1,3,5-hexatriene in the presence of an intense ultrafast laser pulse. We find that the laser field maximally …
Number of citations: 115 pubs.acs.org
S Adachi, M Sato, T Suzuki - The journal of physical chemistry …, 2015 - ACS Publications
Ultrafast photoelectron imaging using a 90 nm vacuum-UV probe pulse is applied to the ring-opening reaction of 1,3-cyclohexadiene (CHD) in the gas phase, and formation of 1,3,5-…
Number of citations: 68 pubs.acs.org
K Hong, JW Mays - Macromolecules, 2001 - ACS Publications
The anionic polymerization of 1,3-cyclohexadiene (1,3-CHD) using various initiating systems and with or without additives was studied. In contrast to the situation with linear conjugated …
Number of citations: 83 pubs.acs.org
SH Pullen, NA Anderson, LA Walker… - The Journal of chemical …, 1998 - pubs.aip.org
The ring-opening reaction of 1,3-cyclohexadiene in cyclohexane solution and the subsequent photoproduct cooling dynamics have been investigated by using two-color transient …
Number of citations: 105 pubs.aip.org
TJA Wolf, DM Sanchez, J Yang, RM Parrish… - Nature …, 2019 - nature.com
The ultrafast photoinduced ring-opening of 1,3-cyclohexadiene constitutes a textbook example of electrocyclic reactions in organic chemistry and a model for photobiological reactions …
Number of citations: 175 www.nature.com
M Merchán, L Serrano-Andrés, LS Slater… - The Journal of …, 1999 - ACS Publications
The electronically excited states of the two isomers 1,3- and 1,4-cyclohexadiene are examined by means of multiconfigurational second-order perturbation (CASPT2) theory with …
Number of citations: 60 pubs.acs.org
R McDiarmid, A Sabljić, JP Doering - The Journal of chemical physics, 1985 - pubs.aip.org
The 300–180 nm (4.1–6.9 eV) optical absorption and 4–10 eV (310–124 nm) electron energy loss spectra of 1,3‐cyclopentadiene, 1,3‐cyclohexadiene, and 1,3‐cycloheptadiene were …
Number of citations: 57 pubs.aip.org
DJ Darensbourg, WC Chung, AD Yeung… - Macromolecules, 2015 - ACS Publications
The copolymerization of 1,3-cyclohexadiene oxide (1,2-epoxy-3-cyclohexene) with CO 2 in the presence of the binary catalyst (salen)CoX or (salen)CrX and onium salts was shown to …
Number of citations: 40 pubs.acs.org

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